

TP-422 (REM-422) Application Notes for In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-422, now identified as REM-422, is a pioneering, orally available small molecule that functions as a selective MYB mRNA degrader.[1][2][3] Dysregulation of the MYB oncogenic transcription factor is a known driver in various hematological malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and Adenoid Cystic Carcinoma (ACC).[1][2][4][5] REM-422 represents a novel therapeutic strategy by targeting MYB expression at the mRNA level, offering a promising avenue for the treatment of MYB-dependent cancers.[1][2][4][6]

Mechanism of Action: REM-422 selectively binds to the U1 small nuclear ribonucleoprotein (snRNP) spliceosome complex. This binding event facilitates the inclusion of a "poison exon" into the MYB pre-mRNA transcript. The presence of this poison exon, which contains a premature termination codon, triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of MYB mRNA. The subsequent reduction in MYB protein levels inhibits tumor cell proliferation and survival.[1][3][4]

Data Presentation

The following tables summarize the quantitative data for REM-422 from in vitro studies.

Table 1: In Vitro Efficacy of REM-422 in AML Cell Line (THP-1)



Parameter	Concentration	Incubation Time	Result	Assay
MYB mRNA Reduction	75, 300, 1200 nM	24 hours	Concentration- dependent decrease	qPCR
MYB Protein Reduction	75, 300, 1200 nM	24 hours	Concentration- dependent decrease	Western Blot
Cell Proliferation	Not specified	5 days	Inhibition in high MYB expressing cells	CellTiter-Glo

Table 2: In Vitro Effects of REM-422 on AML Blasts

Parameter	Treatment	Result	Assay
Myeloid Differentiation	REM-422	Increased expression of CD14 and CD11b	Flow Cytometry
Apoptosis	REM-422	Increased frequency of Annexin V positive cells	Flow Cytometry

Note: Specific IC50 values for a broad panel of cancer cell lines are not yet publicly available.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of REM-422 on the viability of cancer cell lines.

Materials:

• Cancer cell lines (e.g., THP-1 for AML)



- REM-422 (**TP-422**)
- Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: Prepare serial dilutions of REM-422 in complete culture medium. Add the desired concentrations of REM-422 to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest REM-422 treatment.
- Incubation: Incubate the plate for the desired period (e.g., 5 days).
- Assay:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μL of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

MYB mRNA Quantification (RT-qPCR)



This protocol is for quantifying the levels of MYB mRNA in cells treated with REM-422.

Materials:

- Cancer cell lines
- REM-422
- TRIzol reagent or other RNA extraction kit
- Reverse transcription kit
- SYBR Green or TaqMan qPCR master mix
- Primers specific for MYB and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- Cell Treatment: Plate cells and treat with various concentrations of REM-422 (e.g., 75, 300, 1200 nM) and a vehicle control for a specified time (e.g., 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a similar method according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and specific primers for MYB and the housekeeping gene.
 - Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.



 Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of MYB mRNA, normalized to the housekeeping gene.

MYB Protein Detection (Western Blot)

This protocol is for detecting the levels of MYB protein in cells treated with REM-422.

Materials:

- Cancer cell lines
- REM-422
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against MYB
- Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Treat cells with REM-422 as described for the qPCR protocol. Lyse the cells in RIPA buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody against MYB overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Loading Control: Strip the membrane and re-probe with a loading control antibody or perform a parallel blot to ensure equal protein loading.

Apoptosis Assay (Annexin V Flow Cytometry)

This protocol is for quantifying apoptosis in cells treated with REM-422.

Materials:

- Cancer cell lines
- REM-422
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- · Binding Buffer
- Flow cytometer



Procedure:

- Cell Treatment: Treat cells with REM-422 and a vehicle control for the desired time.
- Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
- Staining:
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Differentiation Assay (Flow Cytometry)

This protocol is for assessing the differentiation of AML cells treated with REM-422.

Materials:

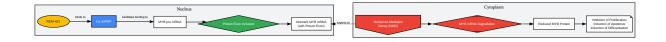
- AML cell lines (e.g., THP-1)
- REM-422
- Fluorochrome-conjugated antibodies against CD14 and CD11b
- Flow cytometry staining buffer
- · Flow cytometer

Procedure:



- Cell Treatment: Treat AML cells with REM-422 and a vehicle control.
- · Cell Harvesting and Staining:
 - Harvest the cells and wash with flow cytometry staining buffer.
 - Incubate the cells with fluorochrome-conjugated anti-CD14 and anti-CD11b antibodies for 30 minutes on ice in the dark.
 - Wash the cells to remove unbound antibodies.
- Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the expression of CD14 and CD11b to determine the percentage of differentiated cells.

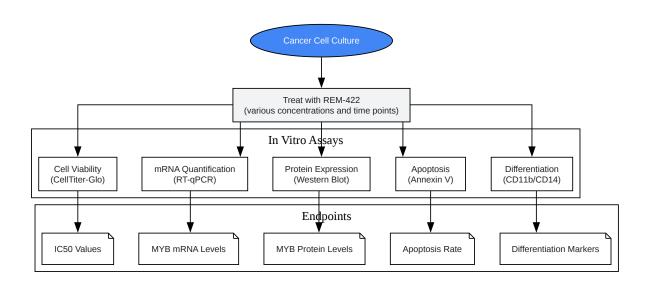
Visualizations



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Caption: Mechanism of action of REM-422.





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Caption: General experimental workflow for in vitro studies of REM-422.

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References

- 1. ashpublications.org [ashpublications.org]
- 2. Remix Therapeutics[™] to Present Preclinical Data Demonstrating Anti-Tumor Activity of REM-422 in AML at the European Hematology Association (EHA) 2024 Congress [prnewswire.com]
- 3. accrf.org [accrf.org]
- 4. Remix's REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma
 | BioWorld [bioworld.com]



- 5. remixtx.com [remixtx.com]
- 6. remixtx.com [remixtx.com]
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